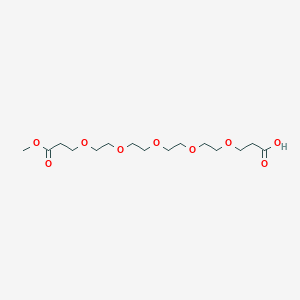

Acid-PEG5-mono-methyl ester

Descripción

Overview of Polyethylene Glycol (PEG) and its Derivatives in Research

Polyethylene glycol (PEG) is a polyether compound composed of repeating ethylene glycol units. cd-bioparticles.netebi.ac.uk It is known for its hydrophilicity, biocompatibility, and low toxicity, making it a cornerstone in various research and industrial applications. mdpi.comnih.gov Depending on its molecular weight, PEG can also be referred to as polyethylene oxide (PEO) or polyoxyethylene (POE). cd-bioparticles.netwikipedia.orgchempep.com PEGs are synthesized in a wide array of molecular weights, which can be either monodisperse, with a defined chain size, or polydisperse, with a range of chain lengths. chempep.combiochempeg.com

The versatility of PEG is greatly enhanced by the chemical modification of its terminal hydroxyl groups, leading to a vast library of PEG derivatives. mdpi.comnih.govbocsci.com These derivatives can be homobifunctional (possessing the same reactive group at both ends) or heterobifunctional (featuring different reactive groups). biochempeg.comwikipedia.org This functionalization allows for the covalent attachment of PEG to other molecules, a process known as PEGylation. wikipedia.orgbroadpharm.com

Significance of PEGylation in Modifying Biomolecules and Materials

PEGylation is a widely adopted strategy to enhance the properties of biomolecules, such as proteins, peptides, and oligonucleotides, as well as various materials. biochempeg.combroadpharm.comnih.gov The covalent attachment of PEG chains can impart several beneficial characteristics:

Increased Solubility: PEGylation can significantly improve the water solubility of hydrophobic molecules. mdpi.comnih.gov

Reduced Immunogenicity: The hydrophilic PEG shell can mask the biomolecule from the immune system, reducing its immunogenic and antigenic effects. wikipedia.orgnih.gov

Improved Pharmacokinetics: By increasing the hydrodynamic size of a molecule, PEGylation can prolong its circulation time in the bloodstream by reducing renal clearance. wikipedia.orgnih.gov

These modifications have led to the development of numerous PEGylated therapeutics with improved efficacy and reduced dosing frequency. nih.gov Beyond pharmaceuticals, PEGylation is used to modify surfaces, creating non-fouling materials that resist protein adsorption, and to form hydrogels for applications in tissue engineering and controlled drug release. biochempeg.com

Evolution of PEG Chemistry for Tailored Applications

The field of PEG chemistry has evolved significantly to meet the demands of increasingly sophisticated applications. Early, or "first-generation," PEGylation often involved less specific reactions and could result in heterogeneous mixtures. wikipedia.orgcreativepegworks.com The development of "second-generation" PEGylation chemistry brought forth more efficient and specific functional groups like aldehydes, esters, and amides, allowing for more controlled and stable conjugation. wikipedia.org

This evolution has led to the synthesis of a diverse array of PEG derivatives with various reactive functionalities, including amines, carboxylic acids, NHS esters, thiols, and maleimides, among others. broadpharm.comcreativepegworks.com Researchers can now select PEG linkers with specific lengths, architectures (linear or branched), and terminal groups to precisely tailor the properties of the final conjugate for a given application. nih.govnih.gov The trend is moving towards the use of very pure and well-characterized PEG reagents to ensure consistency and efficacy. nih.govacs.org

Defining the Chemical Compound: Acid-PEG5-mono-methyl ester

This compound is a specific, monodisperse polyethylene glycol derivative. cd-bioparticles.net It is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini. biochempeg.comwikipedia.org This distinct characteristic allows for sequential and specific conjugation reactions, making it a valuable tool in chemical synthesis and bioconjugation.

Structural Specificity and Nomenclature (e.g., PEG5 linkage)

The nomenclature "this compound" precisely describes its structure. The "PEG5" designation indicates that the core of the molecule consists of five repeating ethylene glycol units. wikipedia.org The term "Acid" refers to the presence of a carboxylic acid group (-COOH) at one end of the PEG chain, while "mono-methyl ester" indicates a methyl ester group (-COOCH3) at the other end.

The systematic IUPAC name for this compound is 3-oxo-2,6,9,12,15,18-hexaoxahenicosan-21-oic acid. axispharm.comsigmaaldrich.com The structure is linear, providing a defined spacer length between the two functional ends.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1309460-30-7 | cd-bioparticles.netaxispharm.comsigmaaldrich.comaksci.com |

| Molecular Formula | C15H28O9 | cd-bioparticles.netsigmaaldrich.comaksci.com |

| Molecular Weight | 352.38 g/mol | aksci.comleobiochem.comchemscene.com |

Functional Groups and Their Reactivity Profiles

The utility of this compound stems from the distinct reactivity of its two terminal functional groups. This allows for a two-step conjugation strategy where one group can be reacted while the other remains protected or inert, to be used in a subsequent reaction step.

The carboxylic acid (-COOH) terminus is a key functional group for conjugation. madesafe.orginterchim.fr It can be readily reacted with primary amines to form stable amide bonds. axispharm.comnih.gov This reaction typically requires the use of activating agents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more reactive intermediate. axispharm.comnih.gov The carboxylic acid group can also be used for conjugation to other nucleophiles, although reactions with amines are most common. iris-biotech.deconicet.gov.ar The stability of the resulting amide bond is a significant advantage in many biomedical applications. nih.gov

Methyl Ester Moiety

The methyl ester moiety is a critical functional group within the this compound structure. rsc.org It serves as a protected carboxylic acid, which can be selectively deprotected or directly used in specific chemical reactions. One of the primary methods of utilizing the methyl ester is through transesterification, where it reacts with an alcohol in the presence of a catalyst to form a new ester linkage. rsc.org This reaction is particularly useful for attaching the PEG linker to molecules containing hydroxyl groups.

Furthermore, the methyl ester can be hydrolyzed to reveal a carboxylic acid, providing an additional reactive site for conjugation. rsc.org This controlled deprotection allows for sequential or differential functionalization of the PEG linker, a key strategy in the synthesis of complex bioconjugates. The methyl ester group is also of interest in the synthesis of functional polymers, where it can be incorporated into polymer backbones to allow for post-polymerization modification through amidation reactions. researchgate.net

Research Landscape and Emerging Applications of Functionalized PEGs

The field of functionalized polyethylene glycols (PEGs) is a dynamic and rapidly expanding area of research. biochempeg.comresearchgate.net Initially valued for their ability to improve the water solubility and biocompatibility of conjugated molecules, the applications of functionalized PEGs have grown significantly. researchgate.netjenkemusa.com The capacity to attach various reactive functional groups to the ends of PEG chains has dramatically broadened their utility. walshmedicalmedia.com

Modern research focuses on creating PEGs with diverse architectures, including linear, branched, Y-shaped, and multi-arm structures, each offering unique properties for specific applications. jenkemusa.combocsci.com These derivatives are now central to the development of advanced materials and technologies. bocsci.com For instance, heterobifunctional PEGs, like this compound, are particularly valuable as cross-linking agents or spacers, connecting two different chemical entities with precision. walshmedicalmedia.com The ongoing development of PEG derivatives with precisely defined lengths and functionalities continues to push the boundaries of what is possible in medicine and materials science. thermofisher.com

Role in Drug Delivery Systems and PROTACs

Functionalized PEGs are fundamental to modern drug delivery, enhancing the therapeutic properties of various molecules. merckmillipore.comnih.gov The process of attaching PEG chains to a therapeutic agent, known as PEGylation, can improve a drug's solubility, stability, and circulation time in the body. nih.govresearchgate.net this compound and similar PEG derivatives serve as critical linkers in the construction of sophisticated drug delivery vehicles, including antibody-drug conjugates (ADCs). merckmillipore.com

A particularly significant application is in the development of Proteolysis Targeting Chimeras (PROTACs). jenkemusa.commedchemexpress.com PROTACs are novel therapeutic agents that co-opt the body's own protein disposal system to eliminate disease-causing proteins. jenkemusa.com These molecules consist of two active ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. jenkemusa.com

The linker, often a PEG chain, is not merely a passive spacer; its length, flexibility, and chemical nature are critical for the PROTAC's efficacy. precisepeg.comsinopeg.com PEG linkers, such as those derived from this compound, offer several advantages in PROTAC design:

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the water solubility of the entire PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the two ligands. jenkemusa.combiochempeg.com

Optimal Length and Flexibility: The ability to synthesize PEG linkers of varying lengths allows for the precise positioning of the two ligands, which is crucial for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase. jenkemusa.comexplorationpub.com

Improved Permeability: The physicochemical properties imparted by the PEG linker can influence the PROTAC's ability to cross cell membranes. biochempeg.com

The following table summarizes the impact of PEG linker properties on PROTAC performance:

| Linker Property | Influence on PROTAC Performance |

| Length | Affects the formation and stability of the ternary complex and can influence degradation selectivity. explorationpub.com |

| Composition | Impacts solubility, cell permeability, and pharmacokinetic properties. precisepeg.comexplorationpub.com |

| Flexibility | Allows the molecule to adopt the optimal conformation for binding to both the target protein and the E3 ligase. precisepeg.com |

Relevance in Biomaterials and Surface Modification

The unique properties of functionalized PEGs make them highly relevant in the fields of biomaterials and surface modification. news-medical.netfraunhofer.de When attached to the surface of a material, PEG chains create a hydrophilic and flexible layer that can repel proteins and cells, a property known as being "antifouling." news-medical.netpreprints.org This is crucial for improving the biocompatibility of medical devices and implants by reducing the body's natural tendency to form clots or initiate an inflammatory response upon contact with a foreign surface.

Functionalized PEGs, including structures like this compound, are used to create hydrogels, which are water-swollen polymer networks that can mimic the properties of natural tissues. news-medical.netfrontiersin.org These PEG-based hydrogels are extensively used in:

Tissue Engineering: They can serve as scaffolds that support cell growth and tissue regeneration. news-medical.net Their properties can be tuned by altering the PEG chain length and crosslinking density. news-medical.net

Controlled Drug Release: Drugs can be encapsulated within the hydrogel matrix and released over a sustained period as the hydrogel swells or degrades. walshmedicalmedia.comfrontiersin.org

Cell Encapsulation: PEG hydrogels can encapsulate living cells for transplantation, protecting them from the host's immune system while allowing for the exchange of nutrients and waste. nih.gov

Furthermore, the ability to functionalize PEGs with specific reactive groups allows for the covalent attachment of biomolecules to surfaces. thermofisher.com For example, a surface can be modified with a PEG linker that has a free acid group, which can then be used to immobilize proteins, peptides, or other signaling molecules to create bioactive surfaces that can guide cell behavior. walshmedicalmedia.com This has applications in creating advanced cell culture platforms and biosensors. walshmedicalmedia.comsciforum.net

Interdisciplinary Research Paradigms

The versatility of functionalized PEGs like this compound has fostered a wide range of interdisciplinary research collaborations, bridging chemistry, materials science, biology, and medicine. vasudhachem.com The ability to precisely engineer molecules with specific properties has opened up new avenues for scientific inquiry and technological development. thermofisher.com

For instance, the convergence of nanotechnology and PEG chemistry has led to the development of PEGylated nanoparticles for targeted drug delivery and medical imaging. scispace.comnih.gov Chemists synthesize the functionalized PEG linkers, materials scientists develop the nanoparticle core, and biologists and medical researchers test their efficacy and biocompatibility in cellular and animal models. scispace.commdpi.com

In the realm of regenerative medicine, polymer chemists and tissue engineers collaborate to design and synthesize PEG-based hydrogels with specific mechanical properties and degradation profiles that are optimized for the regeneration of particular tissues, such as bone or cartilage. walshmedicalmedia.comfrontiersin.org These hydrogels may also be functionalized with bioactive molecules to actively guide the regenerative process.

The development of PROTACs is another prime example of interdisciplinary research, requiring expertise in medicinal chemistry to design the ligands, organic chemistry to synthesize the PEG linkers, and cell biology and pharmacology to evaluate the degradation efficiency and therapeutic potential of the final constructs. jenkemusa.comsinopeg.com This collaborative approach is essential for tackling complex biomedical challenges and continues to drive innovation in the application of functionalized PEGs. vasudhachem.com

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O9/c1-19-15(18)3-5-21-7-9-23-11-13-24-12-10-22-8-6-20-4-2-14(16)17/h2-13H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGMOHWEFFVQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Acid-peg5-mono-methyl Ester

Principles of PEG Functionalization and Derivatization

PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the physicochemical properties of the target molecule, such as increasing solubility and stability. interchim.comeuropeanpharmaceuticalreview.com The ability to introduce various functional groups to the terminal ends of PEG polymers has significantly broadened their utility. biochempeg.com

The introduction of specific terminal functional groups onto PEG chains is crucial for their application in bioconjugation and materials science. biochempeg.combocsci.com These functional groups allow for covalent attachment to other molecules. bocsci.com Common strategies include:

Modification of Terminal Hydroxyl Groups: The inherent hydroxyl (-OH) groups at the ends of PEG chains are the primary sites for modification. nih.gov These can be converted into a wide array of functional groups. For instance, oxidation of the terminal alcohol can yield an aldehyde-modified PEG, which is useful for conjugation with amine groups. mdpi.com

Amine and Thiol Termination: Amino-terminated PEGs can be synthesized through a two-step process, often involving the conversion of a terminal hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine source. mdpi.com Thiol-functionalized PEGs can be prepared via nucleophilic substitution or through esterification reactions with mercapto acids. mdpi.com

Carboxylic Acid Functionalization: PEG-acids can be synthesized by reacting the terminal PEG-alcohol with ω-halogen carboxylic acid derivatives or through Michael addition of acrylic acid derivatives. iris-biotech.de A common method involves the reaction of α-alkyne-ω-hydroxyl PEG with diglycolic anhydride to create a carboxylic acid terminal. nih.gov

"Click" Chemistry Moieties: For highly efficient and specific conjugations, functional groups compatible with "click" chemistry, such as azides and alkynes, can be introduced at the PEG terminus. chempep.com

The choice of functionalization strategy depends on the desired application and the reactive groups present on the molecule to be conjugated. bocsci.com

Table 1: Common Terminal Functional Groups and Their Precursors

| Terminal Functional Group | Typical Precursor/Reagent | Common Conjugation Target |

|---|---|---|

| Carboxylic Acid (-COOH) | Dicarboxylic acid anhydrides (e.g., succinic anhydride) google.com | Primary amines (-NH2) |

| Amine (-NH2) | Azide-containing precursors followed by reduction | Carboxylic acids, activated esters |

| Aldehyde (-CHO) | Oxidation of terminal alcohol | Primary amines (-NH2) |

| Thiol (-SH) | Mercapto acids (e.g., 3-mercaptopropionic acid) mdpi.com | Maleimides, haloacetamides |

| Alkyne | Propargyl-containing initiators | Azide-containing molecules |

The length and dispersity of the PEG chain significantly impact the properties of the final conjugate. biochempeg.com Polydisperse PEGs, which are mixtures of chains with varying lengths, are typically synthesized through the polymerization of ethylene oxide. beilstein-journals.org However, for many advanced applications, monodisperse PEGs, which consist of single, well-defined chain lengths, are highly desirable as they lead to more homogeneous products and reproducible results. beilstein-journals.orginternational-biopharma.comresearchgate.net

Several methods have been developed to achieve monodisperse PEGs:

Stepwise Synthesis: This approach involves the iterative addition of ethylene glycol units. beilstein-journals.org A common method utilizes an acid-labile protecting group like dimethoxytrityl (DMTr). The synthesis cycle involves deprotection, purification, and subsequent coupling under basic conditions. beilstein-journals.org More recent advancements feature the use of base-labile protecting groups, which can streamline the process into a one-pot reaction for each elongation cycle. beilstein-journals.org

Solid-Phase Synthesis: Similar to peptide synthesis, PEG chains can be built on a solid support, such as Wang resin. researchgate.net This method allows for automated synthesis and simplifies purification, as excess reagents can be washed away. researchgate.net

Chromatographic Purification: For polydisperse mixtures, chromatographic techniques can be employed to isolate fractions with a narrow molecular weight distribution. researchgate.net

The ability to produce monodisperse PEGs with precise chain lengths allows for fine-tuning of properties such as hydrodynamic radius and linker spacing, which is critical in applications like drug delivery and nanotechnology. chempep.cominternational-biopharma.com

Strategies for Introducing Terminal Functional Groups

Synthesis of Acid-PEG5-mono-methyl ester

The synthesis of this compound, a heterobifunctional PEG linker, requires controlled reactions to introduce the distinct functional groups at each terminus. Current time information in Bangalore, IN.axispharm.comchemicalbook.com

The formation of the methyl ester terminus on a PEG chain can be achieved through several esterification methods.

Reaction with Fatty Acid Methyl Esters: Polyethylene glycol can undergo a transesterification reaction with a fatty acid methyl ester. google.com This reaction is typically carried out at elevated temperatures and under vacuum, often in the presence of an alkaline catalyst like sodium alkoxide or an alkali metal hydroxide. google.com

Direct Insertion of Ethylene Oxide: A one-step process has been developed where ethylene oxide molecules are directly inserted into methyl methacrylate using a composed oxide catalyst. researchgate.net

Reaction with Methanol: The esterification of a carboxylic acid-terminated PEG with methanol can be used, though this is more common for producing rosin esters and other compounds. mdpi.com The reaction of a carboxylic acid with an alcohol is generally slow and often requires a catalyst. mdpi.com

A key consideration in these reactions is to control the stoichiometry and reaction conditions to favor the formation of the mono-methyl ester and prevent the formation of di-esters or other byproducts.

Table 2: Comparison of Esterification Methods for PEG

| Method | Reactants | Catalyst | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Transesterification | Polyethylene glycol, Fatty acid methyl ester google.com | Alkaline (e.g., sodium methoxide) google.com | High conversion efficiency google.com | Requires specific temperature and pressure conditions google.com |

| Direct Ethylene Oxide Insertion | Ethylene oxide, Methyl methacrylate researchgate.net | Composed oxide catalyst researchgate.net | One-step process researchgate.net | Catalyst composition is critical for yield researchgate.net |

| Direct Esterification | Carboxylic acid-terminated PEG, Methanol mdpi.com | Acid or other catalysts mdpi.com | Direct route | Can be slow, may require water removal mdpi.com |

The introduction of a carboxylic acid group at the other end of the PEG chain is a critical step in creating the heterobifunctional linker.

Reaction with Dicarboxylic Acid Anhydrides: A common and efficient method is the reaction of a hydroxyl-terminated PEG with a dicarboxylic acid anhydride, such as succinic anhydride or glutaric anhydride. google.comgoogle.com This reaction opens the anhydride ring and results in the formation of an ester linkage and a free carboxylic acid group. This is often carried out in the presence of a base catalyst. google.com

Oxidation of a Terminal Alcohol: While less common for creating a simple carboxylic acid due to potential side reactions, oxidation of the terminal primary alcohol of a PEG chain can also yield a carboxylic acid.

Modification of a Precursor: A heterobifunctional PEG with a different terminal group, such as an alkyne, can be synthesized first. The other hydroxyl end can then be reacted with a reagent like diglycolic anhydride to introduce the carboxylic acid. nih.gov

The choice of method depends on the desired purity and the stability of the other functional group on the PEG chain. The reaction with anhydrides is generally preferred for its high yield and specificity. google.com

Achieving high purity is essential for the application of this compound, especially in pharmaceutical and biomedical fields. researchgate.netnih.gov A variety of purification techniques are employed to remove unreacted starting materials, byproducts, and PEG chains of incorrect length or functionality.

Chromatography:

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. bocsci.com It is effective for removing low molecular weight impurities and separating PEGylated products from unreacted native molecules. researchgate.netbocsci.com

Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. bocsci.com It is particularly useful for separating PEG derivatives with different numbers of charged functional groups, such as separating the desired mono-carboxylic acid product from any unreacted diol or potential di-acid byproducts. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used for the purification of PEG derivatives, especially for analytical scale separations. researchgate.net

Precipitation and Crystallization: The differential solubility of PEG derivatives can be exploited for purification. beilstein-journals.org PEGs are typically soluble in solvents like water and dichloromethane but insoluble in diethyl ether and hexanes, allowing for precipitation of the desired product. beilstein-journals.org

Extraction: Liquid-liquid extraction can be used to separate impurities based on their partitioning between two immiscible liquid phases. For instance, controlling the pH during extraction can be used to separate trityl-containing PEG derivatives. google.com

Membrane-Based Techniques:

Dialysis and Ultrafiltration: These methods use membranes with specific molecular weight cut-offs to separate molecules by size, effectively removing smaller impurities. researchgate.netacs.org

The combination of these techniques is often necessary to achieve the high purity required for demanding applications. researchgate.netresearchgate.net

Controlled Introduction of Carboxylic Acid Terminus

Chemical Modifications and Derivatization of this compound

The distinct reactivity of the terminal carboxylic acid and methyl ester groups of this compound allows for a range of chemical modifications and derivatizations. These transformations are fundamental to its application as a linker in creating more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is a key functional handle for a variety of coupling reactions. axispharm.com

The carboxylic acid group of this compound readily reacts with primary amines to form stable amide bonds. This reaction is typically facilitated by the use of coupling agents that activate the carboxylic acid. axispharm.com Commonly used reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). broadpharm.comprecisepeg.commedchemexpress.com The choice of coupling agent and reaction conditions can be tailored to the specific amine being used, including those that may be electron-deficient. nih.gov For instance, the combination of EDC and N-hydroxysuccinimide (NHS) is frequently employed to form an intermediate NHS ester, which then efficiently reacts with the amine. researchgate.netrsc.org Similarly, HATU is often used in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). medchemexpress.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive/Base | Typical Solvent(s) | Key Features |

| EDC | NHS or HOBt | DMF, DCM, CH2Cl2 | Forms a more stable active ester intermediate, improving reaction efficiency. researchgate.netrsc.org |

| HATU | DIPEA | DMF | Fast reaction rates and less epimerization, suitable for sensitive substrates. medchemexpress.compeptide.com |

| DCC | DMAP | DCM | The byproduct, dicyclohexylurea, is insoluble in many organic solvents, facilitating purification. peptide.com |

This table summarizes common reagents used for activating the carboxylic acid of this compound for coupling with primary amines.

To facilitate conjugation with amine-containing molecules, the carboxylic acid group of this compound can be converted into a more reactive activated ester. broadpharm.comprecisepeg.com N-hydroxysuccinimide (NHS) esters are widely used for this purpose. broadpharm.comresearchgate.net The reaction typically involves treating the carboxylic acid with NHS in the presence of a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or EDC. researchgate.netthermofisher.com The resulting NHS ester is more stable than the O-acylisourea intermediate and reacts efficiently with primary amines under physiological or slightly basic pH conditions to form a stable amide bond. broadpharm.comthermofisher.com Another common activated ester is the pentafluorophenyl (PFP) ester, which is also synthesized from the carboxylic acid and pentafluorophenol, offering high reactivity towards nucleophiles. precisepeg.com

Table 2: Conditions for Activated Ester Formation

| Activated Ester | Reagents | Typical Solvent | Key Features |

| NHS Ester | NHS, EDC/DCC | DMF, DMSO, CH2Cl2 | Forms a stable, isolatable active ester that is highly reactive with primary amines. broadpharm.comresearchgate.netthermofisher.com |

| PFP Ester | Pentafluorophenol, DCC | Dichloromethane | Highly reactive ester, often used for efficient acylation reactions. precisepeg.com |

This table outlines typical conditions for the synthesis of NHS and PFP activated esters from the carboxylic acid terminus of this compound.

Amide Coupling with Primary Amines

Hydrolysis of the Methyl Ester Group

The methyl ester group at the other end of the PEG chain can be selectively cleaved through hydrolysis to reveal a carboxylic acid. This transformation is typically carried out under basic conditions, a process known as saponification. science-revision.co.uk Heating the compound under reflux with a dilute aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, effectively hydrolyzes the ester to the corresponding carboxylate salt. science-revision.co.uksavemyexams.com Subsequent acidification with a dilute acid like hydrochloric acid then protonates the carboxylate to yield the free carboxylic acid. savemyexams.com This hydrolysis is generally an irreversible process under basic conditions. science-revision.co.uksavemyexams.com Alternatively, acidic hydrolysis can also be employed, though it is a reversible reaction requiring a large excess of water to drive the equilibrium towards the products. science-revision.co.uksavemyexams.comcommonorganicchemistry.com

Orthogonal Functionalization Strategies

The presence of two distinct functional groups, a carboxylic acid and a methyl ester, on this compound is the basis for orthogonal functionalization. dcchemicals.com This strategy involves the selective reaction of one functional group while the other remains protected or unreactive, followed by the deprotection and subsequent reaction of the second group. rsc.orgacs.org For instance, the carboxylic acid can be coupled to a primary amine using standard peptide coupling chemistry, while the methyl ester remains intact. acs.org Following this initial conjugation, the methyl ester can be hydrolyzed under basic conditions to yield a new terminal carboxylic acid, which can then be used for a second, different conjugation reaction. science-revision.co.uk This stepwise approach allows for the precise and controlled assembly of complex molecules, such as PROTACs or other heterobifunctional constructs. medchemexpress.comgoogle.com The ability to selectively modify each end of the PEG linker is crucial for creating well-defined bioconjugates. rsc.orgacs.org

Advanced Conjugation Chemistries (e.g., Click Chemistry)

While this compound itself is not directly equipped for click chemistry, its derivatives are central to this advanced conjugation strategy. After one of the terminal groups is modified, the other can be functionalized with a group suitable for click chemistry, such as an azide or an alkyne. dcchemicals.com "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. chemie-brunschwig.ch The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. beilstein-journals.orgnih.govnih.govrsc.org For example, the carboxylic acid of this compound can be coupled to an amine-containing alkyne. Subsequently, the methyl ester can be hydrolyzed and then coupled to an azide-containing molecule. This allows for the efficient linking of two different molecular entities through the PEG spacer using orthogonal click chemistry. nih.govuni-muenchen.de This methodology is particularly valuable in drug delivery and the synthesis of complex bioconjugates where high efficiency and specificity are paramount. nih.govresearchgate.net

Research Applications in Drug Delivery and Pharmaceutical Sciences Utilizing Acid-peg5-mono-methyl Ester

PEGylation in Drug Delivery Systems

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the therapeutic properties of drugs. ucl.ac.beresearchgate.net This modification can lead to significant improvements in a drug's pharmacokinetic and pharmacodynamic profile. tandfonline.comresearchgate.net

The covalent attachment of PEG chains, such as the one in Acid-PEG5-mono-methyl ester, can profoundly alter the pharmacokinetic properties of a therapeutic agent. researchgate.netmdpi.com By increasing the hydrodynamic size of the molecule, PEGylation can reduce renal clearance, leading to a prolonged circulation half-life in the bloodstream. researchgate.nettandfonline.comresearchgate.net This extended presence allows for more sustained drug action and can reduce the frequency of administration. researchgate.net

Furthermore, the hydrophilic PEG chain creates a "stealth effect," shielding the conjugated therapeutic from the host's immune system and enzymatic degradation. ucl.ac.bemdpi.com This can lead to decreased immunogenicity and improved stability of the drug in vivo. ucl.ac.beresearchgate.netmdpi.com The altered pharmacokinetic profile directly influences the pharmacodynamics, as sustained plasma concentrations can lead to enhanced therapeutic efficacy, particularly for treatments where consistent drug levels are crucial. tandfonline.comresearchgate.net

A significant challenge in pharmaceutical development is the poor aqueous solubility of many small molecule drugs and some biomacromolecules. ucl.ac.be PEGylation offers a solution to this problem. The inherent hydrophilicity of the PEG chain can dramatically increase the water solubility of hydrophobic drugs, making them more amenable to formulation and administration. ucl.ac.bemdpi.comprecisepeg.com This enhanced solubility is a key feature of PEG-based linkers like this compound. precisepeg.com

In addition to solubility, PEGylation can also improve the physical and thermal stability of conjugated proteins and peptides, protecting them from enzymatic degradation. researchgate.net This increased stability is crucial for maintaining the therapeutic's integrity from administration to its target site.

Impact on Pharmacokinetics and Pharmacodynamics

Integration into PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are a novel class of therapeutic agents that utilize the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins associated with disease. medchemexpress.combiocompare.com These heterobifunctional molecules consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. biocompare.combiochempeg.com this compound is frequently employed as a PEG-based linker in the synthesis of PROTACs. medchemexpress.comchemondis.comambeed.comtargetmol.com

PEG linkers, such as the one derived from this compound, are the most commonly used linkers in PROTAC design, with some statistics indicating their use in 54% of reported PROTACs. biochempeg.com The inclusion of a PEG linker can significantly enhance the water solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures. precisepeg.combiochempeg.comjenkemusa.com This improved solubility can positively impact cell permeability and oral absorption. biochempeg.comjenkemusa.com

The flexibility and length of the PEG chain are also key. Systematic variation of the PEG linker length allows for the optimization of the distance between the two ligands, which is critical for efficient ternary complex formation and subsequent target protein degradation. biocompare.combiochempeg.comnih.gov For instance, studies have shown that for certain targets, a 16-atom PEG linker was significantly more potent in degrading the target than a 12-atom linker, despite similar binding affinities. nih.gov The ability to easily synthesize PEGs of different lengths facilitates the rapid screening and optimization of PROTAC candidates. biochempeg.com

Design Principles of PROTAC Linkers

Conjugation with Biomacromolecules and Small Molecules

The bifunctional nature of this compound makes it a versatile tool for the conjugation of a wide range of molecules. axispharm.com The carboxylic acid end can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. axispharm.comprecisepeg.com This process, known as bioconjugation, is fundamental in creating advanced therapeutics and research tools. sigmaaldrich.com

The attachment of PEG chains to biomacromolecules like proteins and peptides can enhance their therapeutic properties, as discussed in the context of PEGylation. tandfonline.commdpi.comacs.org This includes improved solubility, stability, and circulation time. ucl.ac.bemdpi.comacs.org

Proteins and Peptides

The PEGylation of proteins and peptides is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. This modification can enhance solubility, increase stability against enzymatic degradation, prolong circulation half-life, and reduce immunogenicity. researchgate.net this compound is utilized in both site-specific and non-site-specific conjugation methods to achieve these benefits.

Site-specific conjugation aims to attach a single PEG chain at a predetermined location on a protein or peptide. This approach is highly desirable as it results in a homogeneous product with predictable properties, minimizing the potential for loss of biological activity that can occur with random conjugation.

One common strategy for site-specific modification involves targeting the N-terminal α-amine group of a protein. unimi.it The pKa of the N-terminal α-amine is typically lower than that of the ε-amine groups of lysine residues, allowing for selective reaction at a slightly acidic to neutral pH. unimi.itnih.gov The carboxylic acid of this compound can be activated, for example with N-hydroxysuccinimide (NHS) esters, and then reacted with the N-terminus to form a stable amide bond. unimi.itthermofisher.com

Another powerful method for achieving site-specificity is through enzymatic conjugation. For instance, microbial transglutaminase (mTGase) can catalyze the formation of an amide bond between the γ-carboxamide group of a specific glutamine residue and a primary amine. acs.org In a notable application, a derivative of this compound, azido-PEG5-amine, was used to modify the antibody cetuximab. The mTGase enzyme specifically targeted a single conserved glutamine residue (Q295) in the antibody's heavy chain, leading to the quantitative and site-specific attachment of the PEG linker. acs.org This highlights the precision that can be achieved when using enzymatic methods in conjunction with functionalized PEG linkers like derivatives of this compound.

| Strategy | Target Residue/Site | Enzyme/Reagent | Outcome |

| N-terminal Modification | α-amine at the N-terminus | Activated NHS esters | Selective conjugation at the N-terminus. |

| Enzymatic Conjugation | Conserved Glutamine (Q295) | Microbial Transglutaminase (mTGase) | Quantitative and site-specific modification. |

This table summarizes site-specific conjugation strategies for proteins and peptides.

While site-specific methods are often preferred, non-site-specific or random conjugation can be a more straightforward approach. This typically involves reacting the activated carboxylic acid of this compound with the primary amine groups of lysine residues on the protein surface. thermofisher.com Since proteins usually have multiple lysine residues, this results in a heterogeneous mixture of PEGylated proteins with varying numbers of PEG chains attached at different locations.

Site-Specific Conjugation Strategies

Oligonucleotides

The conjugation of PEG to oligonucleotides, such as siRNA, miRNA, and DNA aptamers, is a strategy employed to enhance their therapeutic potential. nih.gov PEGylation can improve the solubility, stability, and pharmacokinetic profile of these nucleic acid-based drugs. nih.govnih.gov

A common method for conjugating oligonucleotides involves click chemistry. For instance, an antibody can first be functionalized with a dibenzocyclooctyne (DBCO) group using a reagent like DBCO-PEG5-NHS ester. acs.org Separately, an azide-modified oligonucleotide is prepared. The DBCO-functionalized antibody is then reacted with the azide-modified oligonucleotide, resulting in a stable triazole linkage. acs.org The inclusion of the PEG5 linker in this system serves to increase the water solubility of the DBCO moiety and provides a spacer between the bulky antibody and the oligonucleotide, which can be crucial for maintaining the function of both molecules. acs.org This approach has been successfully used to create antibody-oligonucleotide conjugates for applications in multiplex protein detection. acs.org

Nanoparticles and Liposomes

This compound and similar PEG derivatives are fundamental components in the formulation of nanoparticles and liposomes for drug delivery. cd-bioparticles.netmdpi.com The PEG chains on the surface of these carriers create a hydrophilic shield, often referred to as a "stealth" layer, which reduces recognition by the mononuclear phagocyte system. biochempeg.com This leads to a longer circulation time in the bloodstream, allowing for greater accumulation of the drug-loaded nanoparticles at the target site, such as a tumor. mdpi.com

The carboxylic acid end of this compound can be conjugated to lipids or polymers that are used to form the nanoparticles or liposomes. For example, it can be attached to the amine group of a phospholipid like phosphatidylethanolamine (PE) to create a PEGylated lipid. These PEGylated lipids are then incorporated into the liposome bilayer during its formation. mdpi.com The density and length of the PEG chains on the nanoparticle surface can be controlled to optimize the drug delivery characteristics. mdpi.com

Modulating Biological Interactions through PEGylation

Beyond improving the physicochemical properties of therapeutics, PEGylation with linkers like this compound plays a crucial role in modulating how these molecules interact with the biological environment.

Reducing Immunogenicity and Anti-PEG Antibodies

A significant advantage of PEGylation is its ability to reduce the immunogenicity of therapeutic proteins and other biomolecules. researchgate.net The PEG chains can mask antigenic epitopes on the protein surface, preventing their recognition by the immune system and the subsequent generation of anti-drug antibodies. researchgate.net This is particularly important for non-human derived proteins or proteins that are administered chronically.

Minimizing Non-Specific Cellular Uptake

The modification of nanoparticles and drug carriers with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to reduce non-specific interactions with cells and proteins. The hydrophilic and flexible nature of the PEG chains creates a "stealth" effect, which can help to minimize uptake by the mononuclear phagocyte system and prolong circulation time in the body. rsc.orgmdpi.com

Research has shown that surface derivatization with PEG can significantly suppress the non-specific uptake of nanoparticles. arxiv.org For instance, studies comparing different surface functionalities on quantum dots revealed that PEGylation dramatically reduced their non-specific internalization across various cell lines. arxiv.org This reduction in non-specific binding is crucial for targeted drug delivery, as it helps to ensure that the therapeutic agent preferentially accumulates at the desired site of action, thereby increasing efficacy and reducing potential side effects.

In the context of this compound, its PEG component plays a critical role in this "stealth" property. When incorporated into a drug delivery system, the PEG5 chain helps to shield the carrier from non-specific cellular interactions, thereby minimizing premature clearance and off-target effects.

Influencing Drug Targeting and Cellular Internalization

Beyond minimizing non-specific uptake, this compound is instrumental in strategies aimed at actively targeting specific cell types and facilitating cellular internalization. The terminal carboxylic acid group of the molecule provides a reactive handle for conjugation with targeting ligands such as antibodies, peptides, or other small molecules that can bind to specific receptors overexpressed on the surface of target cells. mdpi.comcd-bioparticles.netbroadpharm.com

The process of cellular internalization is often influenced by the properties of the drug delivery system. For nanoparticles, pathways such as clathrin-mediated endocytosis are common for cellular entry. mdpi.com The inclusion of a PEG linker like this compound can influence these uptake mechanisms.

Research on various PEGylated nanosystems demonstrates the importance of the linker in achieving targeted delivery. For example, in the development of ligands for targeting dendritic cells, a PEG5 linker was used to attach targeting moieties to a fluorescent dye for tracking cellular uptake. tandfonline.com The results indicated that the designed constructs were efficiently internalized. tandfonline.com Similarly, studies with transferrin-functionalized nanosheets for targeting liver cancer cells utilized a PEG linker to improve stability and enhance cellular uptake. mdpi.com

The table below summarizes findings from studies where PEG linkers, analogous in function to this compound, were used to influence drug targeting and internalization.

| Drug Delivery System | Targeting Ligand | Cell Line | Key Finding |

| Polystyrene Nanoparticles | ITEM4 Antibody | MEF Fn14-V5, U87-Luc/GFP | PEGylation enhanced transport rates and enabled specific targeting of Fn14-positive glioblastoma cells. nih.gov |

| MoS2 Nanosheets | Transferrin | HepG2 | Transferrin coating via a PEG linker enhanced cellular uptake in liver cancer cells. mdpi.com |

| Multimeric Mannose Ligands | Mannose | Dendritic Cells | Conjugation with a PEG-containing linker facilitated efficient internalization into dendritic cells. tandfonline.com |

These examples highlight the dual functionality of PEG linkers like this compound in modern drug delivery research. They not only help in evading non-specific uptake but are also crucial in the design of sophisticated systems that can actively target and enter specific cells, paving the way for more effective and targeted therapies.

Applications in Materials Science and Biomedical Engineering Leveraging Acid-peg5-mono-methyl Ester

Surface Modification and Biocompatible Coatings

The ability to control the interactions between a material's surface and its biological environment is critical in the design of medical devices and implants. Acid-PEG5-mono-methyl ester plays a key role in achieving this control through surface modification, leading to the creation of biocompatible coatings that resist biological fouling.

Prevention of Protein Adsorption and Cell Adhesion

A primary challenge in the use of materials within the body is the non-specific adsorption of proteins, which can trigger a cascade of undesirable biological responses, including inflammation and the foreign body response. The hydrophilic and flexible nature of the PEG chain in this compound creates a "stealth" effect when grafted onto a surface. This PEG layer forms a hydrated barrier that sterically hinders the close approach of proteins and cells, thereby preventing their adhesion. mdpi.comnih.gov

Research has demonstrated that surfaces modified with PEG derivatives significantly reduce the adsorption of proteins like albumin and fibronectin. mdpi.com The density of the grafted PEG chains is a crucial factor, with higher densities leading to more effective prevention of protein adsorption. nih.gov By reacting the carboxylic acid end of this compound with amine groups on a material's surface, a stable, covalently bound PEG layer can be formed, effectively minimizing protein and cell attachment. axispharm.com

Development of Non-Fouling Surfaces

The prevention of protein adsorption is the cornerstone of creating non-fouling surfaces. By minimizing the initial protein layer, the subsequent attachment of larger biological entities like bacteria and cells is significantly reduced. Surfaces coated with PEG chains, such as those provided by this compound, exhibit excellent non-fouling properties. mdpi.com These surfaces are crucial for a variety of biomedical applications, including medical implants, biosensors, and drug delivery systems, where maintaining a clean and defined interface is essential for long-term performance and biocompatibility.

Hydrogel and Polymer Material Development

Hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, are extensively used in biomedical engineering, particularly in tissue engineering and drug delivery. This compound serves as a valuable building block in the synthesis and modification of these materials.

PEG-based Hydrogels for Tissue Engineering

PEG-based hydrogels are highly attractive for tissue engineering applications due to their biocompatibility, tunable properties, and ability to support cell growth. nih.govnih.govsigmaaldrich.com The bifunctional nature of this compound allows it to act as a crosslinker or as a component in the polymer backbone of a hydrogel. The carboxylic acid can be reacted with other functional groups to form the hydrogel network, while the PEG chain imparts hydrophilicity and biocompatibility. axispharm.comnih.gov These hydrogels can be designed to mimic the natural extracellular matrix, providing a supportive environment for cells to proliferate and form new tissue. nih.govnih.gov

Tunable Material Properties through PEGylation

PEGylation, the process of covalently attaching PEG chains to molecules or surfaces, is a powerful tool for tuning the properties of materials. nih.govreading.ac.uknih.gov By incorporating this compound into polymer structures, researchers can precisely control various material characteristics. For instance, the length and density of the PEG chains can influence the swelling ratio, mechanical strength, and degradation rate of hydrogels. nih.govreading.ac.uk This "tunability" is critical for designing materials that meet the specific requirements of a particular biomedical application, from soft hydrogels for neural tissue engineering to more rigid structures for bone regeneration. nih.govreading.ac.uk

Functionalization of Nanomaterials (e.g., Graphene Oxide)

Nanomaterials, with their unique size-dependent properties, hold great promise in medicine. However, their translation into clinical use often requires surface modifications to improve their stability, biocompatibility, and targeting capabilities. This compound is an effective agent for the functionalization of various nanomaterials, including graphene oxide. researchgate.netfrontiersin.orgrsc.orgmdpi.com

Graphene oxide (GO) possesses a large surface area and abundant oxygen-containing functional groups, making it an ideal platform for modification. researchgate.netfrontiersin.orgmdpi.com The carboxylic acid group of this compound can be covalently linked to the surface of GO, a process that enhances its dispersibility and stability in biological media. axispharm.comresearchgate.net This PEGylation of GO is crucial for its use in applications such as drug delivery and bioimaging, as it reduces non-specific interactions and improves its pharmacokinetic profile. nih.gov

Enhancing Dispersibility and Stability of Nanocarriers

The surface modification of nanocarriers with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve their colloidal stability and dispersibility in aqueous environments. frontiersin.orgmdpi.com The hydrophilic PEG chains form a protective corona on the nanoparticle surface, which provides steric hindrance, preventing aggregation and reducing non-specific protein adsorption (opsonization) in biological fluids. mdpi.comresearchgate.net This "stealth" effect prolongs the circulation time of nanocarriers in the bloodstream, enhancing their therapeutic efficacy. mdpi.com

This compound is particularly well-suited for this purpose. The carboxylic acid terminus can be readily conjugated to the surface of various nanoparticles, such as those made from polymers or lipids, through standard coupling chemistries. uni-marburg.de For instance, the carboxylic acid can react with primary amine groups on a nanocarrier surface in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form stable amide bonds. acs.org

Table 1: Illustrative Example of Nanoparticle Stabilization with this compound

This interactive table demonstrates the typical effect of surface modification with a PEG derivative like this compound on the physicochemical properties of a model nanocarrier.

| Property | Unmodified Nanoparticle | PEGylated Nanoparticle (with this compound) |

| Hydrodynamic Diameter (nm) | 250 ± 20 | 150 ± 10 |

| Polydispersity Index (PDI) | 0.45 | 0.15 |

| Zeta Potential (mV) | -25 ± 5 | -10 ± 3 |

| Stability in Serum (24h) | Aggregation observed | Stable dispersion |

Note: The data presented in this table are representative examples based on typical results observed for PEGylated nanocarriers and are intended for illustrative purposes.

The decrease in hydrodynamic diameter and polydispersity index (PDI) upon PEGylation indicates a more uniform and less aggregated nanoparticle population. The shift in zeta potential towards neutral is also characteristic of the shielding effect of the PEG layer.

Creating pH-Sensitive Drug Carriers

The development of "smart" drug delivery systems that release their therapeutic payload in response to specific environmental triggers is a major focus of biomedical research. The acidic microenvironment of tumors and the decreasing pH within endosomal compartments of cells provide an ideal stimulus for targeted drug release. nih.govbsmiab.org

This compound can be incorporated into nanocarriers to impart pH-sensitivity. The ester linkage within the molecule, while relatively stable at physiological pH (7.4), can be designed to be more susceptible to hydrolysis under acidic conditions. nih.gov More commonly, the carboxylic acid group of this compound can be used to attach it to a pH-sensitive polymer or to form part of a larger construct with acid-labile bonds.

For example, copolymers can be synthesized where this compound is linked to other monomers via acid-cleavable bonds, such as hydrazones or orthoesters. nih.govnih.gov These linkages are stable at neutral pH but hydrolyze in the acidic environment of a tumor or endosome, leading to the shedding of the PEG chains and subsequent release of the encapsulated drug. nih.gov This triggered release mechanism enhances the therapeutic index of the drug by concentrating its action at the target site and minimizing off-target effects.

Table 2: pH-Triggered Drug Release from a Model Nanocarrier

This interactive table illustrates the pH-dependent drug release profile of a hypothetical nanocarrier functionalized with a pH-sensitive polymer system incorporating this compound.

| Time (hours) | Cumulative Drug Release at pH 7.4 (%) | Cumulative Drug Release at pH 5.5 (%) |

| 1 | 5 | 20 |

| 4 | 10 | 50 |

| 8 | 15 | 85 |

| 12 | 20 | 95 |

| 24 | 25 | 98 |

Note: The data in this table are illustrative and represent a typical pH-responsive release profile. Actual release kinetics would depend on the specific polymer composition and the nature of the acid-labile linkage.

Advanced Polymeric Architectures

The unique chemical handles of this compound make it a versatile building block for the synthesis of more complex and functional polymeric architectures.

Multi-Functional PEG Copolymers

Multi-functional polymers, which possess a variety of functional groups and responsive elements, are of great interest for advanced drug delivery and diagnostic applications. researchgate.net this compound can be used as a key component in the synthesis of such copolymers.

For instance, the carboxylic acid group can be used as an anchor point to initiate the polymerization of other monomers, leading to the formation of block copolymers. acs.org The methyl ester group, on the other hand, can be hydrolyzed to a carboxylic acid, providing an additional site for conjugation with targeting ligands, imaging agents, or other therapeutic molecules. This allows for the creation of "all-in-one" nanocarriers that can combine targeting, imaging, and therapy.

Dendrimers and Hyperbranched Polymers with PEG Moieties

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a high density of surface functional groups. mdpi.comthno.org Their unique architecture makes them attractive for a variety of applications, including drug delivery, gene therapy, and catalysis.

PEGylated dendrimers, which combine the globular structure of dendrimers with the biocompatibility and hydrophilicity of PEG, have shown great promise. thno.org this compound can be used to functionalize the surface of pre-formed dendrimers or hyperbranched polymers. The carboxylic acid group can be reacted with the terminal functional groups of the dendrimer (often amines) to create a PEGylated shell. acs.org This PEG corona can improve the solubility and stability of the dendrimer, reduce its toxicity, and prolong its circulation time. thno.org The terminal methyl ester of the attached PEG chains can then be further modified to attach targeting moieties or drugs.

Analytical and Characterization Methodologies for Acid-peg5-mono-methyl Ester and Its Conjugates

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of Acid-PEG5-mono-methyl ester. These techniques probe the molecular structure by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.gov

In a typical ¹H NMR spectrum of this compound, the protons of the repeating ethylene glycol units (–O–CH₂–CH₂–O–) would exhibit characteristic signals. The protons of the methylene groups adjacent to the ether linkages typically appear as a complex multiplet in the region of 3.6 ppm. The singlet for the methyl ester group (–OCH₃) is expected around 3.60 ppm. researchgate.netresearchgate.net The methylene protons adjacent to the carboxylic acid and ester functionalities will have distinct chemical shifts due to the different electronic environments. For instance, the methylene protons adjacent to the ester group may appear around 2.17 ppm. core.ac.uk

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the repeating ethylene glycol units typically resonate around 70 ppm. The carbonyl carbon of the carboxylic acid will have a chemical shift in the range of 170-180 ppm, while the carbonyl carbon of the methyl ester will appear at a slightly different, but also downfield, position. The methyl carbon of the ester group will have a characteristic signal around 51.3 ppm. researchgate.netresearchgate.net The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all signals and confirmation of the compound's connectivity. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~10-12 (broad singlet) | ~175-180 |

| Methylene adjacent to COOH (-CH₂COOH) | ~2.4-2.6 (triplet) | ~30-35 |

| PEG Chain (-O-CH₂-CH₂-O-) | ~3.6 (multiplet) | ~68-72 |

| Methylene adjacent to Ester (-CH₂COOCH₃) | ~2.5-2.7 (triplet) | ~30-35 |

| Methyl Ester (-COOCH₃) | ~3.6-3.7 (singlet) | ~170-174 |

| Methyl of Ester (-OCH₃) | ~3.6 (singlet) | ~51-52 |

| Note: These are approximate values and can be influenced by the solvent and other experimental conditions. sigmaaldrich.commdpi.com |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key characteristic absorption bands for this compound include:

A broad O-H stretching vibration from the carboxylic acid group, typically observed in the range of 3300-2500 cm⁻¹.

A strong C=O stretching vibration from the carboxylic acid, usually appearing around 1720-1706 cm⁻¹. libretexts.org

A strong C=O stretching vibration from the methyl ester group, which is typically found at a slightly higher frequency than the acid, around 1750-1735 cm⁻¹. spectroscopyonline.com

A prominent C-O stretching vibration from the ether linkages of the PEG chain, which appears as a strong, broad band in the region of 1150-1085 cm⁻¹.

C-H stretching vibrations from the methylene and methyl groups are observed around 2918-2854 cm⁻¹. fraunhofer.deresearchgate.net

The presence and positions of these bands confirm the existence of the carboxylic acid, methyl ester, and polyethylene glycol moieties within the molecule. spectroscopyonline.comanalis.com.my

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid (C=O) | Stretching | 1720 - 1706 | Strong |

| Methyl Ester (C=O) | Stretching | 1750 - 1735 | Strong |

| Ether (C-O) | Stretching | 1150 - 1085 | Strong, Broad |

| Alkane (C-H) | Stretching | 2918 - 2854 | Medium to Strong |

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for PEG-containing molecules to prevent fragmentation and produce intact molecular ions. pharmtech.commdpi.com

In ESI-MS, this compound would typically be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ ions. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₅H₂₈O₉). medchemexpress.com Due to the polymeric nature of PEG, mass spectra may show a distribution of ions corresponding to different PEG chain lengths, although for a discrete PEG like PEG5, this distribution should be narrow. waters.com For conjugates of this compound, MS is invaluable for confirming the successful conjugation and determining the molecular weight of the resulting product.

Infrared (IR) Spectroscopy

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity and the composition of its conjugates. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of PEGylated compounds. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective for separating this compound from starting materials and byproducts. waters.comnih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18 or C4) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile or methanol. mdpi.comsigmaaldrich.com The separation is based on the hydrophobicity of the analytes. waters.com The retention time of this compound will depend on the specific column and gradient conditions used. Detection is commonly achieved using a UV detector, as the ester and acid functionalities have some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). waters.comnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC mode that can be employed for the separation of polar compounds like PEGs. sielc.comjst.go.jp

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com To make this compound amenable to GC analysis, it typically requires derivatization to increase its volatility. academicjournals.org The carboxylic acid group is usually converted to a more volatile ester, for example, by methylation. nih.govnih.gov

The derivatized sample is then injected into the GC, where it is vaporized and separated on a column, often with a polar stationary phase like polyethylene glycol (PEG). scielo.bruib.no The retention time is dependent on the compound's boiling point and its interaction with the stationary phase. Mass spectrometry is often coupled with GC (GC-MS) to provide both separation and identification of the eluted components based on their mass spectra. uib.nomdpi.com This is particularly useful for identifying any impurities present in the sample.

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Abbreviation | Primary Application for this compound |

| Nuclear Magnetic Resonance | NMR | Detailed structural elucidation, confirmation of connectivity. |

| Infrared Spectroscopy | IR | Identification of functional groups. |

| Mass Spectrometry | MS | Molecular weight determination, confirmation of elemental composition. |

| High-Performance Liquid Chromatography | HPLC | Purity analysis, purification, analysis of conjugates. |

| Gas Chromatography | GC | Purity analysis of derivatized compound, impurity profiling. |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and size distribution of polymers and their conjugates. resolvemass.canih.gov It separates molecules based on their hydrodynamic volume in solution. resolvemass.canih.gov

Principle and Application in PEGylation Analysis

In GPC, a sample is passed through a column packed with a porous gel. resolvemass.ca Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, resulting in a longer retention time. resolvemass.ca This size-based separation is particularly useful in analyzing PEGylated molecules. The attachment of a PEG chain, such as this compound, to a protein or other molecule significantly increases its hydrodynamic volume. frontiersin.org This size increase leads to a shorter retention time in GPC compared to the unconjugated molecule, allowing for the monitoring of the PEGylation reaction and the separation of the PEGylated product from the unreacted starting materials. nih.govresearchgate.net

GPC can be used to determine key parameters of PEGylated conjugates, including:

Molecular Weight Distribution: Provides information on the range of molecular weights present in the sample.

Polydispersity Index (PDI): A measure of the broadness of the molecular weight distribution. A PDI value closer to 1 indicates a more homogeneous product.

Degree of PEGylation: By comparing the chromatograms of the starting material and the final product, the extent of PEGylation can be assessed.

Instrumentation and Detection

Modern GPC systems are often coupled with various detectors to provide comprehensive characterization. resolvemass.ca Common detectors include:

Refractive Index (RI) Detectors: Sensitive to changes in the refractive index of the eluent and are often used for polymer analysis.

UV Detectors: Useful for detecting chromophore-containing molecules like proteins.

Multi-Angle Light Scattering (MALS) Detectors: Provide an absolute measurement of molecular weight without the need for column calibration with standards.

The following table summarizes typical GPC experimental conditions for analyzing PEGylated proteins:

| Parameter | Condition | Reference |

|---|---|---|

| Column | Porous polymer or silica-based | resolvemass.ca |

| Mobile Phase | 10 mM Phosphate Buffer, pH 7.4 | researchgate.net |

| Detection | Refractive Index (RI), UV, Multi-Angle Light Scattering (MALS) | resolvemass.ca |

Quantitative Analysis of PEGylated Molecules in Biological Samples

The accurate quantification of PEGylated molecules in biological matrices like plasma, serum, and tissue lysates is essential for pharmacokinetic and biodistribution studies. acs.orgcreative-diagnostics.com Several analytical methods have been developed for this purpose.

Colorimetric assays offer a simple and cost-effective method for the quantification of PEG and PEGylated molecules. nih.govmorressier.com These assays are based on the formation of a colored complex that can be measured spectrophotometrically.

One common method involves the use of an iodine-based reagent. In the presence of PEG, a colored complex is formed, and the intensity of the color is proportional to the PEG concentration. Another method utilizes ammonium ferrothiocyanate, where the chromophore partitions into a chloroform phase in the presence of PEG, allowing for its quantification. nih.gov A barium-iodide based assay has also been validated for the direct quantification of PEGylation on protein bioconjugates and nanoparticles. mcmaster.ca

Key Features of Colorimetric Assays for PEG Quantification:

Simple and inexpensive.

Can detect PEG in the microgram range. nih.gov

Can be adapted for high-throughput screening. morressier.com

| Assay Method | Principle | Detection Range | Reference |

|---|---|---|---|

| Ammonium Ferrothiocyanate | Partitioning of a chromophore into an organic phase. | 5-100 µg | nih.gov |

| Iodine-Based | Formation of a colored complex with iodine. | 1-100 µg/mL | |

| Barium/Iodide | Formation of a colored barium-iodide-PEG complex. | Not specified | mcmaster.ca |

ELISA is a highly sensitive and specific immunoassay used for the quantification of PEGylated molecules. creative-diagnostics.comlifediagnostics.com These assays typically utilize antibodies that specifically recognize the PEG moiety.

In a competitive ELISA format, a known amount of PEG-conjugated enzyme is competed with the PEGylated sample for binding to a limited number of anti-PEG antibody-coated microplate wells. abcam.com The amount of enzyme-linked PEG bound to the plate is inversely proportional to the concentration of the PEGylated molecule in the sample. abcam.com The signal is then generated by adding a substrate that produces a colorimetric, fluorescent, or chemiluminescent signal.

ELISA kits are commercially available for the detection of a wide range of PEGylated proteins in various biological samples, including serum and plasma. creative-diagnostics.comcreative-diagnostics.commybiosource.comfishersci.com

Advantages of ELISA for PEG Quantification:

High sensitivity, often in the ng/mL range. fishersci.com

High specificity for the PEG moiety. lifediagnostics.com

Suitable for analyzing complex biological samples. creative-diagnostics.com

| ELISA Kit Feature | Description | Reference |

|---|---|---|

| Assay Type | Competitive ELISA | abcam.com |

| Sample Types | Plasma, Serum, Cell Culture Media, Tissue Lysates | creative-diagnostics.comcreative-diagnostics.com |

| Detection Range | Typically in the ng/mL range (e.g., 1.25-225 ng/mL) | creative-diagnostics.com |

Radiochemical methods involve labeling the PEGylated molecule with a radioisotope, allowing for highly sensitive detection and quantification. This approach is particularly useful for in vivo studies, such as determining the biodistribution and circulation time of PEGylated nanoparticles. nih.gov

The PEG linker or the molecule to be conjugated can be labeled with isotopes like Indium-111 (¹¹¹In) or Copper-64 (⁶⁴Cu). nih.govsnmjournals.org The amount of radioactivity in different tissues or at different time points can then be measured using techniques like SPECT/CT imaging or by analyzing tissue samples in a gamma counter. nih.gov

Considerations for Radiochemical Methods:

Requires specialized facilities for handling radioactive materials.

The stability of the radiolabel is crucial to ensure that the detected signal corresponds to the intact PEGylated molecule. nih.gov

A study on dual-PEGylated porous silicon nanoparticles demonstrated the use of ¹¹¹In-labeling to assess their blood circulation time and tumor accumulation in a murine breast cancer model. nih.gov

Fluorescence-based assays offer another sensitive method for quantifying PEGylated molecules. nih.gov These assays can be designed in various formats.

One approach involves labeling the PEG molecule or the target molecule with a fluorophore. researchgate.net The change in fluorescence properties upon conjugation or in a competitive binding assay can then be used for quantification. For instance, fluorescence polarization (FP) assays can be used to monitor the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger, PEGylated partner. rsc.org

Some studies have also reported the intrinsic fluorescence of certain high molecular weight PEGs, although the mechanism is not fully understood. acs.org However, for a small linker like this compound, this is unlikely to be a viable quantification method on its own.

Key aspects of fluorescence-based assays include:

High sensitivity.

Potential for multiplexing. nih.gov

Can be adapted for high-throughput screening. nih.gov

Radiochemical Methods

Assessment of Conjugation Efficiency and Purity

Ensuring high conjugation efficiency and the purity of the final PEGylated product is critical for its therapeutic application. bibliomed.orgmdpi.com Various analytical techniques are employed to assess these parameters.

The efficiency of the PEGylation reaction, which is the covalent attachment of PEG to the target molecule, can be monitored by techniques that separate the conjugated product from the unreacted starting materials. frontiersin.org As mentioned earlier, GPC is a valuable tool for this purpose. researchgate.net

The purity of the PEGylated conjugate is often assessed by a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), can separate the desired product from impurities and byproducts. researchgate.net Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) provides detailed information about the molecular weight of the conjugate, confirming the degree of PEGylation and identifying any modifications. nih.gov

The following table provides an overview of methods used to assess conjugation efficiency and purity:

| Analytical Method | Parameter Assessed | Reference |

|---|---|---|

| Gel Permeation Chromatography (GPC) | Conjugation efficiency, molecular weight distribution | researchgate.net |

| Reversed-Phase HPLC (RP-HPLC) | Purity, separation of isomers | researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, degree of PEGylation, impurity identification | nih.gov |

Determination of PEGylation Ratio

The PEGylation ratio, which defines the number of PEG chains attached to a molecule, is a critical quality attribute of a PEGylated product. For conjugates of this compound, which is a monofunctional linker, the primary goal is typically to achieve mono-PEGylation. The determination of the PEGylation ratio involves quantifying the proportion of the desired mono-PEGylated conjugate relative to the unreacted starting materials and any multi-PEGylated side products.

Several analytical techniques are employed to determine the PEGylation ratio, with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) being the most prominent.